molecular formula C22H24N4O3S B257123 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257123
M. Wt: 424.5 g/mol
InChI Key: UAXNEGWPZVFWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazole derivatives. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

The compound 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antimicrobial activities. In agriculture, it has been reported to have potential as a herbicide and insecticide. In materials science, it has been studied for its potential as a corrosion inhibitor and as a material for organic electronics.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are also not fully understood. However, studies have suggested that the compound may cause cell cycle arrest, induce apoptosis, and inhibit angiogenesis in cancer cells. It may also disrupt the cell wall synthesis of fungi and bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a versatile compound with various applications. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, more research is needed to explore its potential applications in medicine, agriculture, and materials science, including the development of new derivatives with improved properties.
In conclusion, 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with great potential in various fields. Its synthesis method has been reported, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2-methylphenylhydrazine with 3,4,5-triethoxybenzoyl chloride to form the intermediate compound, which is then reacted with thiourea and sodium hydroxide to yield the final product.

properties

Product Name

3-(2-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(2-methylphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H24N4O3S/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)21-25-26-20(23-24-22(26)30-21)16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3

InChI Key

UAXNEGWPZVFWFH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC=CC=C4C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC=CC=C4C

Origin of Product

United States

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